

# Application Notes and Protocols for SARS-CoV-2 Mpro Inhibition Assays

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-93	
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#### Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 specific sites, a process crucial for viral replication and the assembly of new virions.[2][3] The highly conserved nature of Mpro among coronaviruses and its critical role in viral maturation make it a prime target for the development of antiviral therapeutics.[2][4] This document provides detailed protocols for commonly used in vitro assays to identify and characterize inhibitors of SARS-CoV-2 Mpro.

### **Principle of Mpro Inhibition Assays**

The most common methods for detecting Mpro activity and its inhibition are based on the cleavage of a synthetic substrate that mimics the natural cleavage site of the protease (e.g., Leu-Gln \( \) Ser/Ala/Gly).[3][5] When the substrate is cleaved by Mpro, a detectable signal is generated, which is proportional to the enzyme's activity. Potential inhibitors will block this cleavage, leading to a decrease in the signal.

Two widely used techniques for monitoring Mpro activity are Fluorescence Resonance Energy Transfer (FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

## **FRET-Based Mpro Inhibition Assay**



This assay utilizes a fluorogenic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

**Materials and Reagents** 

Reagent	Supplier Example	Catalog Number Example	Storage
Recombinant SARS- CoV-2 Mpro	Aurora Biolabs	728206	-80°C
FRET Substrate (e.g., DABCYL- KTSAVLQ↓SGFRKME -EDANS)	AnaSpec	AS-65503	-20°C
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)	Various	N/A	4°C
DMSO	Sigma-Aldrich	D2650	Room Temperature
Black, low-binding 96- or 384-well plates	Corning	3571 or 3573	Room Temperature

### **Experimental Protocol**

- Reagent Preparation:
  - Prepare 1X Assay Buffer containing DTT. It is recommended to add DTT fresh before use.
  - Thaw the recombinant Mpro enzyme and FRET substrate on ice.
  - Dilute the Mpro enzyme to the desired working concentration (e.g., 5 ng/μl) in 1X Assay
     Buffer.[1]



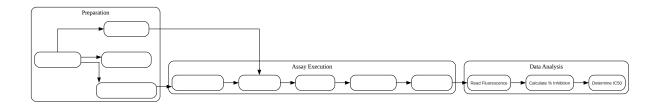
- $\circ~$  Dilute the FRET substrate to the desired working concentration (e.g., 20  $\mu\text{M})$  in 1X Assay Buffer.[1]
- Prepare serial dilutions of the test compounds in DMSO, and then dilute further in 1X
   Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

#### Assay Procedure:

- Add 5 μl of the diluted test compound or vehicle control (DMSO in 1X Assay Buffer) to the wells of a black microplate.
- Add 20 μl of the diluted Mpro enzyme solution to each well, except for the background control wells (add 20 μl of 1X Assay Buffer instead).
- Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.[1][6]
- $\circ~$  Initiate the enzymatic reaction by adding 25  $\mu l$  of the diluted FRET substrate solution to all wells.
- Incubate the plate at room temperature for 2 hours, protected from light.[1]
- Data Acquisition and Analysis:
  - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex: 340-360 nm, Em: 460-480 nm).[1][2]
  - Calculate the percentage of inhibition using the following formula: % Inhibition = 100 \* (1 (RFU inhibitor RFU background) / (RFU no inhibitor RFU background))
  - Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

### **FRET Assay Workflow**





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Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.

## **AlphaLISA-Based Mpro Inhibition Assay**

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted for protease activity. In this setup, a biotinylated substrate peptide is captured by streptavidin-coated donor beads, and an antibody recognizing a specific tag on the substrate binds to acceptor beads. When the beads are in close proximity, excitation of the donor beads results in a luminescent signal. Cleavage of the substrate by Mpro separates the beads, leading to a loss of signal.

### **Materials and Reagents**



Reagent	Supplier Example	Catalog Number Example	Storage
Recombinant SARS- CoV-2 Mpro	In-house expression or commercial	N/A	-80°C
Biotinylated Mpro Substrate with a detection tag (e.g., FLAG)	Custom synthesis	N/A	-20°C
Streptavidin-coated Donor Beads	PerkinElmer	AL126C	4°C
Anti-FLAG Acceptor Beads	PerkinElmer	AL112C	4°C
AlphaLISA Assay Buffer	PerkinElmer	AL000C	4°C
White, opaque 384- well plates	PerkinElmer	6007290	Room Temperature

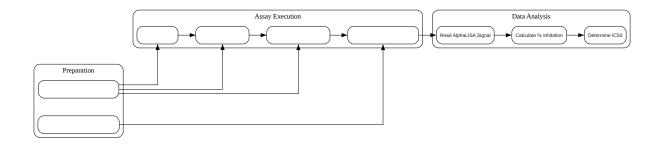
### **Experimental Protocol**

- Reagent Preparation:
  - Prepare working solutions of Mpro, biotinylated substrate, and test compounds in AlphaLISA Assay Buffer.
  - Prepare a mixture of Streptavidin-coated Donor Beads and Anti-FLAG Acceptor Beads in AlphaLISA Assay Buffer. This step should be done in subdued light.
- Assay Procedure:
  - $\circ~$  Add 2  $\mu l$  of the test compound or vehicle control to the wells of a white, opaque 384-well plate.
  - $\circ~$  Add 4  $\mu l$  of the Mpro enzyme solution and incubate for 15-30 minutes at room temperature.



- Add 4 μl of the biotinylated substrate and incubate for 60 minutes at room temperature.
- Add 10 μl of the Donor/Acceptor bead mixture to all wells.
- Incubate the plate in the dark for 60 minutes at room temperature.
- Data Acquisition and Analysis:
  - Read the plate on an Alpha-enabled microplate reader.
  - Calculate the percentage of inhibition based on the decrease in the AlphaLISA signal.
  - Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

#### **AlphaLISA Assay Workflow**



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Caption: Workflow for an AlphaLISA-based SARS-CoV-2 Mpro inhibition assay.



## **Data Presentation and Quality Control**

For high-throughput screening, it is crucial to monitor the quality of the assay. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for screening.

Z'-factor Calculation: Z' = 1 - (3 \* (SD\_positive\_control + SD\_negative\_control)) / [Mean\_positive\_control - Mean\_negative\_control]

- Positive Control: Mpro enzyme with substrate and no inhibitor (maximum signal).
- Negative Control: Substrate only, no enzyme (background signal).

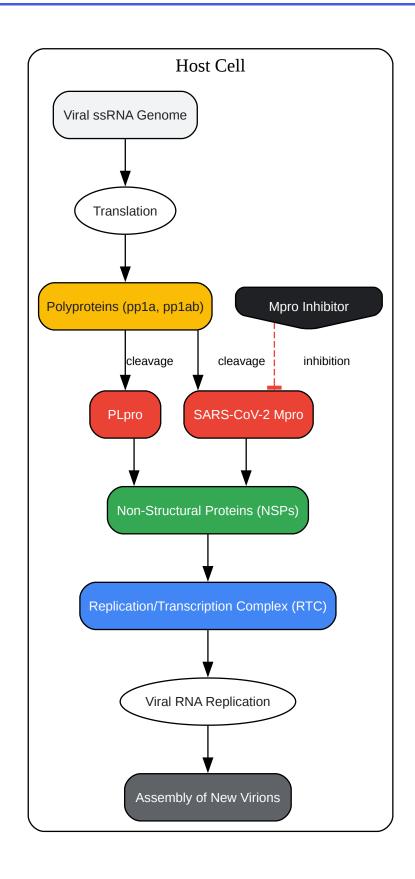
Assay Quality	Z'-factor Value
Excellent	> 0.5
Acceptable	0 to 0.5
Unacceptable	< 0

A Z'-factor greater than 0.5 is generally considered robust for high-throughput screening.[7]

# **SARS-CoV-2 Mpro Role in Viral Replication**

The SARS-CoV-2 genome is a single-stranded positive-sense RNA that is translated into two large polyproteins, pp1a and pp1ab. Mpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins into functional non-structural proteins (NSPs) that are essential for forming the viral replication and transcription complex (RTC). Inhibition of Mpro blocks this crucial step, thereby halting viral replication.





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Caption: Role of SARS-CoV-2 Mpro in the viral replication cycle.



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